molecular formula C17H19NO B1324177 2-(4-Pentylbenzoyl)pyridine CAS No. 898779-94-7

2-(4-Pentylbenzoyl)pyridine

Cat. No.: B1324177
CAS No.: 898779-94-7
M. Wt: 253.34 g/mol
InChI Key: CJANXBBEIJYIOR-UHFFFAOYSA-N
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Description

2-(4-Pentylbenzoyl)pyridine is a synthetic compound that belongs to the family of pyridine derivatives. It is a yellow crystalline solid with a molecular formula of C18H19NO and a molecular weight of 265.35 g/mol. This compound has gained significant attention due to its potential therapeutic and environmental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Pentylbenzoyl)pyridine can be achieved through various methods. One common approach involves the [4 + 2] cycloaddition reactions of 1-azadiene derivatives and 2-carbon π-components . This method utilizes thermal pericyclic or hetero-Diels Alder reactions and transition metal-catalyzed formal [4 + 2] cycloaddition reactions .

Industrial Production Methods

Industrial production of pyridine derivatives, including this compound, often involves the reaction of aldehydes or ketones with ammonia . This method, first studied in detail by Chichibabin in 1929, remains a general synthetic method for producing pyridine bases .

Chemical Reactions Analysis

Types of Reactions

2-(4-Pentylbenzoyl)pyridine undergoes various chemical reactions, including:

    Oxidation: Pyridines can be oxidized to form pyridine N-oxides by treatment with peracids.

    Substitution: Pyridines react with alkylating agents to give pyridinium salts.

    Complex Formation: Pyridines can form complexes with a wide variety of Lewis acids.

Common Reagents and Conditions

    Oxidation: Peracids are commonly used for oxidation reactions.

    Substitution: Alkylating agents are used for substitution reactions.

    Complex Formation: Lewis acids are used for forming complexes.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Substitution: Pyridinium salts.

    Complex Formation: Various Lewis acid complexes.

Scientific Research Applications

2-(4-Pentylbenzoyl)pyridine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(4-Pentylbenzoyl)pyridine involves its interaction with molecular targets and pathways. The pyridine fragment is capable of modifying the properties of compounds, sometimes changing their application . It can form complexes with metals and hydrogen bonds due to the lone electron pair on the nitrogen atom, as well as participate in electrostatic, dipole-dipole, and van der Waals interactions .

Comparison with Similar Compounds

2-(4-Pentylbenzoyl)pyridine can be compared with other pyridine derivatives, such as:

  • 4-Methyl-2-(4-pentylbenzoyl)pyridine
  • (4-Pentylphenyl)(pyridin-2-yl)methanone

These compounds share similar structural features but may differ in their specific applications and properties. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

IUPAC Name

(4-pentylphenyl)-pyridin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-2-3-4-7-14-9-11-15(12-10-14)17(19)16-8-5-6-13-18-16/h5-6,8-13H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJANXBBEIJYIOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C(=O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642007
Record name (4-Pentylphenyl)(pyridin-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898779-94-7
Record name (4-Pentylphenyl)(pyridin-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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